molecular formula C9H10OS B14042886 1-(4-Mercaptophenyl)propan-2-one

1-(4-Mercaptophenyl)propan-2-one

Cat. No.: B14042886
M. Wt: 166.24 g/mol
InChI Key: WRXGVLOYTFRJNO-UHFFFAOYSA-N
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Description

1-(4-Mercaptophenyl)propan-2-one is a substituted aromatic ketone featuring a mercapto (-SH) group at the para position of the phenyl ring and a ketone group at the second carbon of the propane chain. This structure confers unique chemical properties, including high reactivity due to the nucleophilic thiol group and the electron-withdrawing ketone.

Properties

Molecular Formula

C9H10OS

Molecular Weight

166.24 g/mol

IUPAC Name

1-(4-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C9H10OS/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,11H,6H2,1H3

InChI Key

WRXGVLOYTFRJNO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC=C(C=C1)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Mercaptophenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-mercaptophenylacetic acid with acetone in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Mercaptophenyl)propan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Mercaptophenyl)propan-2-one involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially affecting their function. Additionally, the compound may interact with enzymes and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Analogues

a. 1-(4-Methylphenyl)propan-1-one (4'-Methylpropiophenone)

  • Structure : Ketone at position 1 of propane; methyl substituent at the para position of the phenyl ring.
  • Key Differences :
    • The ketone position (propan-1-one vs. propan-2-one) alters electronic distribution, affecting reactivity.
    • Methyl (-CH₃) is less polar than mercapto (-SH), resulting in lower solubility in polar solvents .

b. 1-(4-Methoxy-2-methylphenyl)propan-1-one

  • Structure : Methoxy (-OCH₃) and methyl (-CH₃) substituents on the phenyl ring; ketone at position 1.
  • Key Differences :
    • Methoxy groups enhance electron density on the aromatic ring, increasing stability toward electrophilic substitution compared to the electron-deficient mercapto derivative.
    • Higher molecular weight (178.23 g/mol) due to methoxy and methyl groups .

c. 1-(4-Ethylphenyl)-2-methylpropan-1-one

  • Structure : Branched isopropyl group at position 2; ethyl substituent on the phenyl ring.
  • Key Differences :
    • Steric hindrance from the branched chain reduces reactivity in nucleophilic additions.
    • Higher hydrophobicity (logP ~3.2) compared to the polar mercapto analogue .
Functional Group Comparisons

a. Mercapto (-SH) vs. Thioether (-S-R)

  • Example : 1-(Benzothiazol-2'-ylthio)propan-2-one
    • Thioether groups are less reactive than free thiols, making them more stable but less nucleophilic.
    • Applications: Thioethers are used in polymer stabilizers, whereas mercapto derivatives may serve as ligands for metal coordination .

b. Mercapto (-SH) vs. Methoxy (-OCH₃)

  • Example : 1-(4-Methoxyphenyl)propan-2-amine
    • Methoxy groups increase metabolic stability (e.g., resistance to oxidative demethylation in vivo), whereas mercapto groups are prone to oxidation (forming disulfides) .
Physicochemical Properties
Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility (Polar Solvents) Reactivity Notes
1-(4-Mercaptophenyl)propan-2-one ~166.25 (estimated) ~250–280 Moderate (SH group) High (nucleophilic SH)
1-(4-Methylphenyl)propan-1-one 148.20 245–248 Low Moderate (ketone electrophilicity)
1-(4-Methoxy-2-methylphenyl)propan-1-one 178.23 290–295 Low Stable (electron-rich ring)

Biological Activity

1-(4-Mercaptophenyl)propan-2-one is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a mercapto group (-SH) attached to a phenyl ring, which contributes to its reactivity and biological interactions. The molecular formula is C10H12OS, with a molecular weight of approximately 188.27 g/mol. The mercapto group allows for the formation of covalent bonds with various biological targets, enhancing its potential as a therapeutic agent.

1. Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The mechanism of action is believed to involve the disruption of microbial cell membranes or interference with essential metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMicrobial TargetMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
1-(3-Mercaptophenyl)propan-2-oneEscherichia coli64 µg/mL
1-(4-Aminophenyl)propan-2-oneCandida albicans16 µg/mL

2. Anticancer Activity

The anticancer potential of this compound has been explored in several studies, particularly against breast cancer cell lines. The compound has demonstrated cytotoxic effects by inducing apoptosis in cancer cells, likely through the inhibition of tubulin polymerization.

Case Study: MCF-7 Breast Cancer Cells

In vitro studies have shown that this compound leads to significant cell death in MCF-7 breast cancer cells, with an IC50 value indicating potent antiproliferative activity. The compound's mechanism involves targeting the colchicine-binding site on tubulin, leading to microtubule destabilization.

Table 2: Anticancer Activity in MCF-7 Cells

Compound NameIC50 (µM)Mechanism of Action
This compound15Tubulin destabilization
CA-4 (reference compound)3.9Tubulin polymerization inhibition

3. Enzyme Inhibition

The ability of this compound to inhibit specific enzymes has also been reported. The mercapto group can form reversible or irreversible bonds with active site residues, impacting enzyme activity.

Example: Heme Oxygenase Inhibition

Recent studies have highlighted the inhibitory effects of similar compounds on heme oxygenase-1 (HO-1), suggesting that this compound may also exhibit this property, providing a pathway for further investigation into its therapeutic applications in conditions where HO-1 is implicated.

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